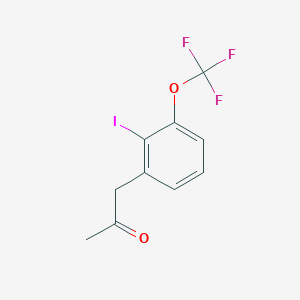

1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one

描述

1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one is a substituted propanone derivative featuring a phenyl ring with an iodo group at the 2-position and a trifluoromethoxy group at the 3-position. This compound’s structure combines halogen and fluorinated substituents, which influence its electronic, steric, and reactivity properties. Such derivatives are often intermediates in pharmaceutical synthesis, such as in the production of fenfluramine analogs or other bioactive molecules requiring halogenated aromatic ketones .

属性

分子式 |

C10H8F3IO2 |

|---|---|

分子量 |

344.07 g/mol |

IUPAC 名称 |

1-[2-iodo-3-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3IO2/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5H2,1H3 |

InChI 键 |

ABEAKOQHEXBHBF-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)I |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the iodination of a trifluoromethoxy-substituted phenylpropanone precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the aromatic ring. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-80°C to facilitate the iodination process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

化学反应分析

Types of Reactions

1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The ketone group in the propan-2-one moiety can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpropanones, while reduction can produce alcohol derivatives.

科学研究应用

1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique functional groups make it a candidate for drug development, particularly in designing molecules with potential pharmacological activities.

Material Science: The trifluoromethoxy group imparts unique properties to materials, making this compound useful in developing new materials with specific characteristics.

作用机制

The mechanism of action of 1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

相似化合物的比较

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : The phenyl ring has a trifluoromethyl (-CF₃) group at the 3-position.

- Synthesis : Prepared via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by reaction with acetic anhydride and a catalyst .

- Applications: Key intermediate in fenfluramine synthesis. The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs.

- Comparison: The trifluoromethyl group is strongly electron-withdrawing, making the ketone more electrophilic than the iodo/trifluoromethoxy derivative.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Structure: Features a chlorothiophene ring conjugated to a propenone system.

- Physical Data : Reported in studies on chalcone derivatives, with applications in materials science and antimicrobial research .

- Comparison :

- The thiophene ring introduces aromatic heterocyclic character, altering electronic properties compared to the purely phenyl-based target compound.

- The chlorine atom is less bulky than iodine, reducing steric hindrance.

1-(3-((2,3,3,3-Tetrafluoro-2-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one

- Structure: Contains a polyfluorinated amino side chain attached to the phenyl ring.

- Synthesis : Prepared via reductive amination using iodonium salts and fluorinated alcohols (33% yield) .

- Physical Data : Melting point 65–67°C; Rf = 0.68 (hexane:ethyl acetate 2:1) .

- Comparison: Extensive fluorination increases lipophilicity and thermal stability. The amino group introduces basicity, absent in the target compound.

2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Structure: A cathinone derivative with a methylamino group and 3-methylphenyl substituent.

- Applications : Studied for psychoactive properties; regulated under drug dependence guidelines .

- Comparison: The methylamino group enables hydrogen bonding, enhancing solubility in polar solvents. The methyl group at the 3-position is less sterically demanding than trifluoromethoxy or iodine.

Key Findings and Trends

- Electronic Effects : Trifluoromethoxy and iodine substituents increase electrophilicity of the ketone, enhancing reactivity in nucleophilic additions or substitutions compared to methyl or thiophene groups.

- Steric Effects : The bulky trifluoromethoxy and iodo groups hinder reactions at the ortho position, unlike smaller substituents like chlorine or methyl.

- Applications : Fluorinated and halogenated analogs are prioritized in drug development for improved bioavailability and metabolic stability .

生物活性

1-(2-Iodo-3-(trifluoromethoxy)phenyl)propan-2-one is a complex organic compound notable for its unique molecular structure, which includes an iodo group and a trifluoromethoxy substituent attached to a phenyl ring. This compound has garnered interest in medicinal chemistry and organic synthesis due to the reactivity imparted by its halogenated and functional groups.

Molecular Characteristics

- Molecular Formula : C11H10F3IO2

- Molecular Weight : 378.51 g/mol

The presence of halogen atoms, particularly iodine and fluorine, enhances the biological activity of compounds like this compound by improving lipophilicity and metabolic stability. These properties make it a potential candidate for various pharmacological applications.

The compound's electrophilic nature allows it to interact with nucleophiles in biological systems. This interaction could lead to enzyme inhibition or modulation of biochemical pathways, which is crucial for understanding its therapeutic potential. Compounds with similar structures often exhibit significant pharmacological properties, indicating that this compound may serve as a valuable tool in biochemical assays or as a lead compound in drug development efforts targeting various biological pathways.

Biological Activity Insights

While specific biological activities of this compound are not extensively documented, related compounds have shown promising activities:

- Enzyme Inhibition : Compounds with similar structures often act as inhibitors for various enzymes, potentially affecting metabolic pathways.

- Cytotoxicity : Electrophilic compounds can induce cytotoxic effects by targeting thiol groups in proteins, leading to cell death mechanisms such as ferroptosis .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one | Contains trifluoromethylthio group | Enhanced reactivity due to multiple fluorinated groups |

| 1,1,1-Trifluoro-2-iodoethane | Iodine and trifluoro groups | Used in various fluorination reactions |

| Benzene, 1-iodo-3-(trifluoromethyl)- | Iodine and trifluoromethyl substituents | Known for its application in materials science |

The unique combination of iodo and trifluoromethoxy groups on the phenyl ring enhances the reactivity and potential applications of this compound compared to other similar compounds .

Case Studies and Research Findings

Research indicates that compounds with similar structures have been evaluated for their biological activities:

- Electrophilic Nature : Studies have shown that electrophilic compounds can effectively target cysteine residues in proteins, leading to selective induction of cell death mechanisms such as ferroptosis .

- Pharmacological Potential : The presence of halogen atoms can significantly influence the pharmacological properties of compounds. For instance, iodo-substituted derivatives often display enhanced potency compared to their non-halogenated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。